molecular formula C22H24N4O6S B2378910 N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide CAS No. 868677-26-3

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide

Cat. No.: B2378910
CAS No.: 868677-26-3
M. Wt: 472.52
InChI Key: DOKQWWRVEVMOPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a complex organic compound that features a combination of oxadiazole and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Methoxyphenyl Group:

    Sulfamoyl Group Introduction: The sulfamoyl group is introduced via a reaction between a sulfonamide and an appropriate alkylating agent, such as a tetrahydrofuran derivative.

    Final Coupling: The final step involves coupling the oxadiazole derivative with the benzamide moiety under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfamoyl group, potentially leading to ring opening or reduction to amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Amines or ring-opened derivatives.

    Substitution Products: Various functionalized aromatic compounds.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its unique electronic properties due to the oxadiazole ring.

Biology:

  • Investigated for its potential as an antimicrobial agent.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential anti-inflammatory and anticancer agent.
  • Explored for its ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry:

  • Used in the development of new materials with specific electronic or photonic properties.
  • Potential applications in the design of novel agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with biological targets through hydrogen bonding and π-π interactions, while the sulfamoyl group can form strong hydrogen bonds with active site residues. These interactions can inhibit the function of enzymes or block receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

    N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide: Lacks the sulfamoyl group, which may reduce its potency or specificity.

    4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide: Lacks the oxadiazole ring, which may affect its electronic properties and biological activity.

Uniqueness:

  • The combination of the oxadiazole ring and the sulfamoyl group in N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide provides a unique set of electronic and steric properties that enhance its interaction with biological targets, making it a promising candidate for drug development.

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6S/c1-26(14-18-4-3-13-31-18)33(28,29)19-11-7-15(8-12-19)20(27)23-22-25-24-21(32-22)16-5-9-17(30-2)10-6-16/h5-12,18H,3-4,13-14H2,1-2H3,(H,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKQWWRVEVMOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.